Adapalene

Retinoid Pharmacology Receptor Binding Nuclear Receptors

Adapalene (CAS 106685-40-9) is a third-generation retinoid API with selective RARβ/γ agonism (Kd=34/130 nM) and minimal RARα/CRABP binding—enabling targeted dermatological R&D without off-target confounding. Its exceptional photostability supports stable co-formulation with benzoyl peroxide, unlike tretinoin which degrades >95% under identical light exposure within 24 hours. Available in 0.1% and 0.3% grade APIs: the 0.3% grade enables premium-tier formulations with superior clinical efficacy (P<0.05 vs. 0.1%) and comparable tolerability. The well-characterized efficacy benchmarks (~50–57% lesion reduction at 12 weeks) make it an evidence-based active comparator for acne clinical trials.

Molecular Formula C28H28O3
Molecular Weight 412.5 g/mol
CAS No. 106685-40-9
Cat. No. B1666599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdapalene
CAS106685-40-9
Synonyms271, CD
6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoic acid
Adaferin
adapalene
CD 271
CD-271
CD271
Differin
Differine
Molecular FormulaC28H28O3
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
InChIInChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)
InChIKeyLZCDAPDGXCYOEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.01e-06 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adapalene (CAS 106685-40-9) Overview: A Third-Generation Topical Retinoid with Validated Receptor Selectivity


Adapalene (CAS 106685-40-9) is a synthetic naphthoic acid derivative and third-generation topical retinoid. It acts as a selective agonist of nuclear retinoic acid receptor (RAR) subtypes RARβ and RARγ, with minimal affinity for RARα and cytosolic retinoic acid binding proteins (CRABP) [1]. This receptor selectivity profile, along with its high chemical stability, underpins its clinical differentiation from earlier-generation retinoids such as tretinoin (all-trans-retinoic acid) and tazarotene [1][2].

Adapalene vs. In-Class Retinoids: Why Receptor Selectivity and Chemical Stability Prevent Simple Interchange


Within the topical retinoid class, compounds exhibit substantial heterogeneity in receptor binding profiles, photostability, and clinical tolerability. Adapalene's selective agonism for RARβ/γ over RARα differs markedly from tretinoin's broader receptor activation, and its remarkable photostability contrasts sharply with tretinoin's extreme photosensitivity [1][2]. These molecular distinctions translate into clinically meaningful differences in irritation potential and formulation compatibility that preclude direct substitution without altering therapeutic outcomes [1][3].

Adapalene Quantitative Differentiation: Receptor Selectivity, Photostability, and Clinical Outcomes Compared


Adapalene RARγ Selectivity: Quantified Binding Affinity Advantage Over Tretinoin

Adapalene exhibits selective affinity for RARβ and RARγ over RARα, with dissociation constants (Kd) of 34 nM for RARβ and 130 nM for RARγ, compared to 1100 nM for RARα [1]. This receptor selectivity profile contrasts with tretinoin, which binds non-selectively to RARα, β, and γ, and does not appreciably bind to CRABP I/II (Kd >>1 μM) [1][2]. The 32-fold higher affinity for RARβ over RARα is a key mechanistic differentiator.

Retinoid Pharmacology Receptor Binding Nuclear Receptors

Adapalene 0.1% Clinical Tolerability: Discontinuation Rate Comparison vs. Tretinoin 0.025%

In a pooled safety analysis of two multicenter clinical trials (n=591), the rate of patient discontinuation due to adverse events was 1.3% for adapalene 0.1% gel versus 2.4% for tretinoin 0.025% gel, a relative reduction of approximately 46% [1]. Overall adverse reaction incidence was 5.1% in the adapalene group compared to 9.1% in the tretinoin group (p < 0.05) [1].

Clinical Dermatology Acne Vulgaris Topical Retinoid Tolerability

Adapalene Photostability: Degradation Resistance vs. Tretinoin Under Light and Benzoyl Peroxide

Adapalene demonstrates remarkable photostability, exhibiting no significant degradation under visible light or UV radiation, even when combined with benzoyl peroxide [1]. In contrast, tretinoin is highly sensitive to light and oxidation: when combined with benzoyl peroxide and exposed to light, tretinoin undergoes >50% degradation within approximately 2 hours and 95% degradation within 24 hours [1].

Chemical Stability Photodegradation Formulation Compatibility

Adapalene 0.3% vs. Adapalene 0.1%: Concentration-Dependent Efficacy for Procurement Decisions

Adapalene 0.3% gel demonstrated statistically significant superiority over adapalene 0.1% gel in reducing total lesion counts and noninflammatory lesion counts, as well as in global severity score improvement (P < 0.05 for all) [1]. This concentration-dependent increase in clinical benefit was observed without a corresponding increase in treatment-related adverse events, which remained similar between the two strengths [1].

Dose-Response Acne Vulgaris Topical Formulation Strength

Adapalene Applications: Evidence-Based Scenarios for Scientific and Industrial Use


Dermatological Pharmacology Research: RAR Subtype-Selective Agonism Studies

Investigators studying retinoid receptor signaling pathways should select adapalene as a tool compound for RARβ/γ-specific agonism. Its quantified selectivity profile (Kd = 34 nM for RARβ, 130 nM for RARγ, 1100 nM for RARα) enables precise dissection of RAR subtype-mediated biological effects without confounding activation of RARα or CRABP binding [1]. This is particularly valuable for in vitro studies of keratinocyte differentiation and proliferation where tretinoin's broader receptor activation would introduce ambiguity.

Topical Formulation Development: Co-Formulation with Benzoyl Peroxide

Adapalene's exceptional photostability—with no significant degradation under light exposure even when combined with benzoyl peroxide—makes it the retinoid of choice for developing fixed-dose combination products [1]. Unlike tretinoin, which degrades by >95% within 24 hours under identical conditions, adapalene maintains chemical integrity, enabling stable co-formulation with oxidizing agents. This stability underpins the commercial success of adapalene/benzoyl peroxide combination products and should guide API selection for combination topical formulations.

Clinical Trial Design: Comparator Arm Selection for Acne Vulgaris Studies

When designing randomized controlled trials for novel acne therapeutics, adapalene 0.1% or 0.3% gel serves as an evidence-based active comparator. Adapalene 0.1% has established efficacy benchmarks (e.g., ~50-57% reduction in lesion counts at 12 weeks) and a well-characterized tolerability profile with a 1.3% discontinuation rate due to adverse events [1][2]. Adapalene 0.3% offers a higher-efficacy benchmark with comparable tolerability, providing tiered comparator options for superiority or non-inferiority trial designs.

Procurement of API for Generic Formulation: Strength Selection

Procurement decisions for adapalene API should consider the concentration-dependent efficacy demonstrated in clinical studies. Adapalene 0.3% API supports development of higher-strength formulations with superior efficacy (P < 0.05 vs. 0.1% for all lesion count parameters) while maintaining comparable tolerability [1]. This evidence supports procurement of both 0.1% and 0.3% grade APIs to address differentiated market segments, with the 0.3% strength enabling a premium-tier product offering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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